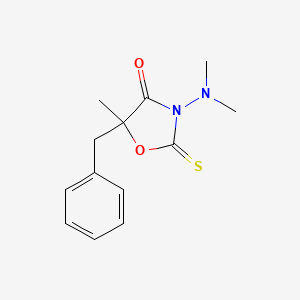

5-Benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

Description

5-Benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound featuring an oxazolidinone core substituted with a benzyl group, a methyl group, a dimethylamino moiety, and a sulfanylidene (thione) group. This compound’s steric profile is shaped by the benzyl and methyl substituents at the 5-position, which could affect its solubility and interaction with biological or synthetic targets .

Properties

CAS No. |

88051-76-7 |

|---|---|

Molecular Formula |

C13H16N2O2S |

Molecular Weight |

264.35 g/mol |

IUPAC Name |

5-benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C13H16N2O2S/c1-13(9-10-7-5-4-6-8-10)11(16)15(14(2)3)12(18)17-13/h4-8H,9H2,1-3H3 |

InChI Key |

RXESSADEBMEUMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=S)O1)N(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(dimethylamino)-5-methyl-2-thioxooxazolidin-4-one typically involves the reaction of benzylamine with dimethylamine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioxooxazolidinone ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(dimethylamino)-5-methyl-2-thioxooxazolidin-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

Substitution: The benzyl and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzyl-3-(dimethylamino)-5-methyl-2-thioxooxazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(dimethylamino)-5-methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, its thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and analogous heterocycles:

Key Observations :

- Heterocycle Core: Oxazolidinones (O, N) vs. thiazolidinones (S, N) affect electronic properties.

- Substituents: The benzylidene group in the thiazolidinone derivative introduces conjugation, whereas fluorinated chains in the fluorinated oxazolidinone drastically reduce solubility in polar solvents.

- Functional Groups : Sulfanylidene (C=S) vs. ketone (C=O) groups influence hydrogen-bonding capacity. Thione groups (C=S) are weaker hydrogen bond acceptors compared to carbonyls .

Hydrogen Bonding and Crystallography

Crystallographic tools like SHELX and ORTEP-III are critical for analyzing packing patterns. The oxazolidinone core’s oxygen and nitrogen atoms likely form hydrogen bonds with adjacent molecules, as seen in fluorinated oxazolidinones . In contrast, thiazolidinones with benzylidene substituents may exhibit π-π stacking due to aromatic conjugation, reducing reliance on hydrogen bonding for crystal stability .

Physical and Chemical Properties

- Solubility: The fluorinated oxazolidinone is expected to be lipophilic, while the target compound’s benzyl group may enhance solubility in aromatic solvents.

- Thermal Stability: Thiazolidinones with conjugated systems may exhibit higher thermal stability due to extended π-networks.

Biological Activity

5-Benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₅H₁₈N₂OS

- Molecular Weight : 278.38 g/mol

- IUPAC Name : 5-Benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

This oxazolidinone derivative features a benzyl group, a dimethylamino group, and a sulfanylidene moiety, which contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 5-Benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-Benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated notable anti-inflammatory properties. Research indicates that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Table 2: COX Inhibition by 5-Benzyl-3-(dimethylamino)-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 5-Benzyl Compound | 67% | 75% |

| Naproxen (Reference) | 60% | 65% |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.

- Bacterial Cell Wall Disruption : Its interaction with bacterial membranes may lead to cell lysis and death.

- Antioxidant Properties : It may also exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress.

Case Study 1: Efficacy Against Staphylococcus aureus

A study conducted on the efficacy of this compound against Staphylococcus aureus highlighted its potential as an alternative treatment for antibiotic-resistant infections. The compound was tested in vitro and showed promising results with an MIC comparable to traditional antibiotics.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models demonstrated that administration of the compound resulted in significant reductions in inflammation markers following induced inflammation. This suggests its potential application in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.